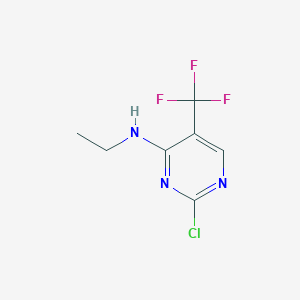
(2E)-N-Methoxy-3-(4-methoxyphenyl)-N-methylprop-2-enamide
Overview
Description
(2E)-N-Methoxy-3-(4-methoxyphenyl)-N-methylprop-2-enamide, or 2-MMPMA, is a member of the methoxy-substituted phenylprop-2-enamide family of compounds. It is a unique compound due to its structural features, which include a methoxy-substituted phenyl ring and a methylprop-2-enamide moiety. This compound has been studied for its potential applications in the field of medicinal chemistry, particularly for its ability to interact with various biological targets.
Scientific Research Applications
Synthesis and Molecularly Imprinted Polymers
- A study by Sobiech, Maciejewska, and Luliński (2022) explored the synthesis of aromatic N-(2-arylethyl)-2-methylprop-2-enamides for use as templates in molecularly imprinted polymers. These polymers demonstrated high affinity towards specific biomolecules, indicating potential applications in targeted molecule capture or sensor technology (Sobiech, Maciejewska, & Luliński, 2022).
Anti-Inflammatory Potential
- Hošek et al. (2019) investigated the anti-inflammatory potential of N-arylcinnamamide derivatives. These compounds showed significant attenuation of lipopolysaccharide-induced NF-κB activation, suggesting their potential use in developing anti-inflammatory therapies (Hošek et al., 2019).
Biological Activities and ADMET Properties
- In a 2020 study by Kos et al., novel ring-substituted N-arylcinnamanilides, including variants of the specified compound, were synthesized and characterized for their antimicrobial and anti-inflammatory properties. These compounds demonstrated effectiveness against various bacteria and fungi, highlighting their potential in antimicrobial applications (Kos et al., 2020).
Structural Analysis and Antioxidant Activity
- Demir et al. (2015) conducted a structural analysis of a similar compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, using X-ray diffraction and DFT calculations. This study provides insights into the molecular structure and potential antioxidant properties of related compounds (Demir et al., 2015).
Weinreb Amide in Synthetic Chemistry
- Balasubramaniam and Aidhen (2008) reviewed the synthetic utility of N-Methoxy-N-methylamide, commonly known as the Weinreb amide, highlighting its role in various synthetic endeavors, including potential applications of related compounds in academic and industrial settings (Balasubramaniam & Aidhen, 2008).
Anticonvulsant Activity
- Żesławska et al. (2017) analyzed cinnamamide derivatives, including compounds structurally related to (2E)-N-Methoxy-3-(4-methoxyphenyl)-N-methylprop-2-enamide, for their potential anticonvulsant properties. The study's crystallographic analysis helped understand the molecular basis of anticonvulsant activity (Żesławska et al., 2017).
Photocyclization in Chemical Reactions
- Nishio et al. (2005) investigated the photochemical reactions of N-(acylphenyl)-2-methylprop-2-enamides, revealing insights into photocyclization processes that could be applicable to the study of similar compounds (Nishio et al., 2005).
Hepatoprotective Activities
- Byun et al. (2010) isolated phenolic amides from Tribuli Fructus, including derivatives similar to the specified compound, which showed significant hepatoprotective activities in HepG2 cells. This suggests possible applications in liver protection or therapy (Byun et al., 2010).
properties
IUPAC Name |
N-methoxy-3-(4-methoxyphenyl)-N-methylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-13(16-3)12(14)9-6-10-4-7-11(15-2)8-5-10/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYSPHJSCYDDPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C=CC1=CC=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-3-(4-methoxyphenyl)-N-methylprop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




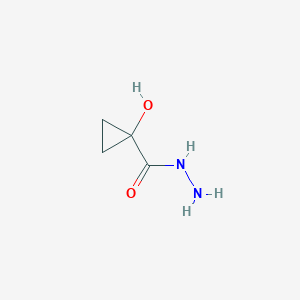
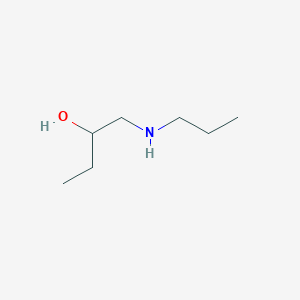
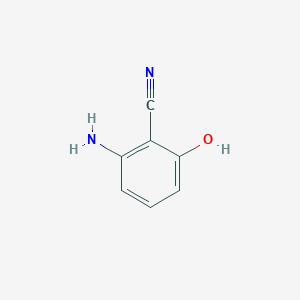
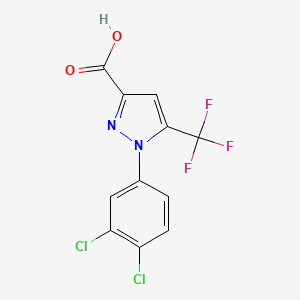

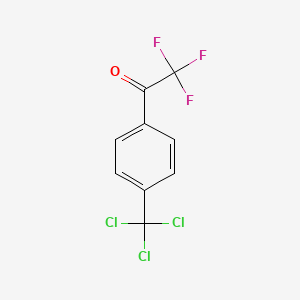



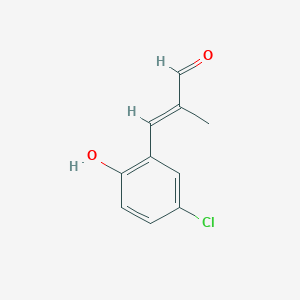

![Succinimidyl-4-[2-(tert-butoxycarbonyl)hydrazino]acetate](/img/structure/B6326926.png)
